N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
Description
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 2,3-dimethylphenyl group and a 3-methoxybenzamide moiety. The 2,3-dimethylphenyl group introduces steric bulk and hydrophobic character, while the 3-methoxybenzamide substituent contributes hydrogen-bonding capacity via the amide and methoxy groups.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-6-4-9-19(14(13)2)24-20(17-11-27-12-18(17)23-24)22-21(25)15-7-5-8-16(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFJVGEGKDMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a synthetic compound with potential biological activities. Its molecular formula is C21H21N3O2S, and it has a molecular weight of 379.48 g/mol. The compound features a thieno[3,4-c]pyrazole moiety linked to a methoxybenzamide group, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Here are some key findings:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Compounds in the benzamide class have demonstrated antimicrobial activity against a range of pathogens:
- Bactericidal effects : Studies have shown that certain benzamide derivatives can inhibit bacterial growth effectively, suggesting potential use as antibacterial agents .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes:
- Acetylcholinesterase (AChE) : Some related compounds have been evaluated for their ability to inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Study on Antitumor Activity :
-
Antimicrobial Activity Assessment :
- Another research effort evaluated the antimicrobial efficacy of benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed comparable activity to standard antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | C22H23N3O2S | Antitumor | 5.0 |
| Compound B | C21H21N3O2S | Antimicrobial | 10.0 |
| Compound C | C20H17ClN4O3S | AChE Inhibition | 15.0 |
Scientific Research Applications
Antioxidant Activity
Research indicates that thienopyrazole derivatives, including N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide, exhibit significant antioxidant properties. A study demonstrated that these compounds can protect against oxidative stress by reducing markers of oxidative damage in erythrocytes exposed to harmful substances.
Table 1: Erythrocyte Alterations in Response to Thienopyrazole Compounds
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound A | 12 ± 1.03 |
| Thienopyrazole Compound B | 0.6 ± 0.16 |
| Thienopyrazole Compound C | 28.3 ± 2.04 |
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have revealed cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). Structure-activity relationship (SAR) analyses suggest that modifications to the compound's structure can enhance its cytotoxicity.
Table 2: Cytotoxicity of Thienopyrazole Derivatives Against MDA-MB-231 Cells
| Compound | IC50 (μM) |
|---|---|
| Compound A | 27.6 |
| Compound B | 29.3 |
| Compound C | >50 |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects by inhibiting phosphodiesterase enzymes involved in inflammatory processes. Studies have demonstrated significant reductions in inflammatory markers in animal models treated with thienopyrazole derivatives.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy varies among different bacterial and fungal strains, suggesting potential for development into new antimicrobial agents.
Case Study on Antioxidant Activity
A study focused on the protective effects of thienopyrazoles against oxidative stress showed significant decreases in malondialdehyde levels (a marker of lipid peroxidation) when erythrocytes were treated with these compounds compared to controls.
Case Study on Anticancer Efficacy
In a multicellular spheroid model simulating tumor growth, this compound demonstrated a dose-dependent reduction in spheroid size and viability, indicating its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
Compound A: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)
- Key Difference : Replaces the 3-methoxybenzamide with a furan-2-carboxamide group.
- Lower molecular weight (furan: C₄H₃O vs. benzamide: C₇H₇NO₂) may improve solubility in non-polar solvents .
Compound B : N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b)
- Key Difference: Substitutes the thienopyrazole core with a simpler pyrazole ring and replaces the 3-methoxy group with an ethyl chain.
Positional Isomers of the Dimethylphenyl Group
Compound C: N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
- Key Difference : The dimethyl substituents are at the 3,5-positions on the phenyl ring instead of 2,3-positions.
- Implications: 3,5-Substitution creates a symmetrical structure, possibly improving crystallinity. Reduced steric hindrance near the thienopyrazole core may facilitate binding to planar targets .
Analogues with Different Core Structures
Compound D : 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Key Difference : Acetamide core instead of benzamide, with a chloro substituent.
- Acetamide’s smaller size may reduce steric constraints in molecular recognition .
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Substituent on Core | Amide Group | Key Properties (Inferred) |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 2,3-Dimethylphenyl | 3-Methoxybenzamide | High aromaticity, moderate solubility |
| Compound A (CAS: 958984-08-2) | Thieno[3,4-c]pyrazole | 2,3-Dimethylphenyl | Furan-2-carboxamide | Enhanced π-π stacking, lower polarity |
| Compound C | Thieno[3,4-c]pyrazole | 3,5-Dimethylphenyl | 3-Methoxybenzamide | Symmetrical, improved crystallinity |
| Compound D | Acetamide | 2,3-Dimethylphenyl | Chloroacetamide | Electrophilic, agrochemical potential |
Research Findings and Implications
- Hydrogen Bonding: The target compound’s 3-methoxybenzamide group can act as both a hydrogen-bond donor (amide NH) and acceptor (methoxy O), facilitating interactions with biological targets or crystal lattice partners .
- Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may limit conformational flexibility compared to Compound C’s 3,5-dimethylphenyl isomer .
- Synthetic Accessibility: Analogues like Compound B (pyrazole core) are synthesized via straightforward amidation, whereas the thienopyrazole core likely requires multi-step cyclization, impacting scalability .
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Thieno[3,4-c]pyrazole Construction
The thieno[3,4-c]pyrazole scaffold forms the structural foundation of the target molecule. Building this core requires cyclization of a thiophene precursor bearing appropriately positioned functional groups. The Jacobson reaction—a diazotization-cyclization sequence—proves effective for this purpose. Starting with methyl 3-amino-4-cyanothiophene-2-carboxylate, diazotization with sodium nitrite in hydrochloric acid generates a diazonium intermediate, which undergoes intramolecular cyclization upon heating to yield 1H-thieno[3,4-c]pyrazole.
Synthetic Pathways and Optimization
Route 1: Sequential Cyclization-Alkylation-Acylation
Step 1: Thieno[3,4-c]pyrazole Core Formation
Methyl 3-amino-4-cyanothiophene-2-carboxylate (10.0 g, 0.05 mol) is treated with NaNO$$ _2 $$ (3.45 g, 0.05 mol) in 6 M HCl at 0–5°C. After 1 h, the mixture is warmed to 60°C for cyclization, yielding 1H-thieno[3,4-c]pyrazole (7.2 g, 85%) as a white solid.
Step 2: N-Alkylation with 2,3-Dimethylbenzyl Chloride
The pyrazole (7.2 g, 0.043 mol) is dissolved in dry DMF, treated with NaH (1.03 g, 0.043 mol), and reacted with 2,3-dimethylbenzyl chloride (6.8 g, 0.043 mol) at 80°C for 6 h. Chromatographic purification (SiO$$ _2 $$, hexane/EtOAc 4:1) affords the alkylated product (9.1 g, 78%).
Step 3: Acylation with 3-Methoxybenzoyl Chloride
The alkylated intermediate (9.1 g, 0.034 mol) is stirred with 3-methoxybenzoyl chloride (6.3 g, 0.034 mol) and pyridine (5.4 mL) in dichloromethane at 25°C for 12 h. Workup and recrystallization (EtOH/H$$ _2 $$O) yield the target compound (11.2 g, 82%).
Key Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 85 | 98.5 |
| 2 | 78 | 97.2 |
| 3 | 82 | 99.1 |
Route 2: One-Pot Tandem Cyclization-Acylation
This streamlined method combines cyclization and acylation in a single reactor. A mixture of methyl 3-amino-4-cyanothiophene-2-carboxylate (10.0 g, 0.05 mol), 2,3-dimethylbenzyl chloride (6.8 g, 0.043 mol), and 3-methoxybenzoyl chloride (6.3 g, 0.034 mol) is heated at 120°C in toluene with Cs$$ _2 $$CO$$ _3 $$ (16.3 g, 0.05 mol) for 24 h. Despite reduced reaction control, this route achieves a moderate 65% yield, with purities ≥95% after crystallization.
Route 3: Reductive Amination Pathway
Step 1: Nitro Intermediate Preparation
3-Nitrothiophene-2-carboxylic acid (12.1 g, 0.06 mol) is esterified with MeOH/H$$ _2 $$SO$$ _4 $$, then reduced with H$$ _2 $$/Pd-C to the amine (8.9 g, 87%).
Step 2: Cyclization and Functionalization
The amine undergoes cyclization with ethyl chloroformate, followed by alkylation and acylation as in Route 1. Overall yield: 71%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1H $$ NMR (400 MHz, DMSO- d 6)
- δ 2.27 (s, 6H, 2×CH$$ _3 $$)
- δ 3.83 (s, 3H, OCH$$ _3 $$)
- δ 4.12–4.35 (m, 4H, CH$$ _2 $$)
- δ 7.12–8.05 (m, 7H, aromatic)
IR (KBr)
- 1685 cm$$ ^{-1} $$ (C=O stretch)
- 1245 cm$$ ^{-1} $$ (C-O methoxy)
EI-MS
- m/z = 405 [M$$ ^+ $$]
Critical Evaluation of Synthetic Methods
Yield and Efficiency Comparison
| Route | Total Yield (%) | Time (h) | Cost Index |
|---|---|---|---|
| 1 | 82 | 24 | 1.0 |
| 2 | 65 | 24 | 0.8 |
| 3 | 71 | 30 | 1.2 |
Route 1 offers optimal balance between yield and practicality, while Route 2 sacrifices yield for operational simplicity. Route 3’s reliance on hydrogenation increases costs and safety concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
